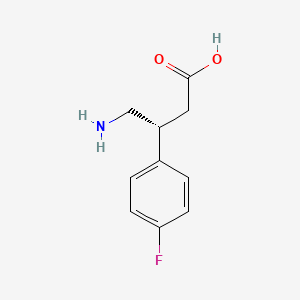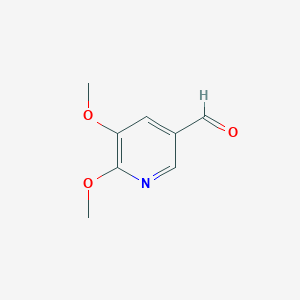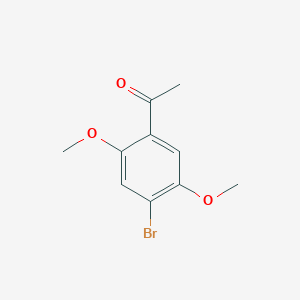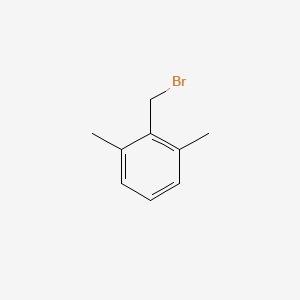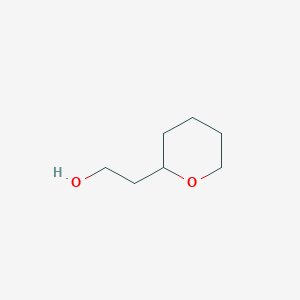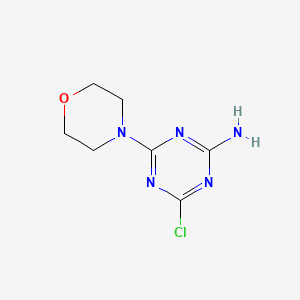
Isoquinolin-7-amine
Overview
Description
Isoquinolin-7-amine, also known as 7-Aminoisoquinoline, is a derivative of Isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It is a part of many natural plant alkaloids and has a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones . Another efficient one-pot synthesis of isoquinolines involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .
Molecular Structure Analysis
The molecular formula of Isoquinolin-7-amine is C9H8N2 . It has a molecular weight of 144.17 g/mol .
Chemical Reactions Analysis
Isoquinoline derivatives have been involved in various chemical reactions. For instance, a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones .
Physical And Chemical Properties Analysis
Isoquinolin-7-amine has a density of 1.2±0.1 g/cm3 . It has a boiling point of 343.1±15.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis of Natural Alkaloids
Isoquinolin-7-amine serves as a precursor in the synthesis of natural alkaloids. These alkaloids are structurally complex and exhibit a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives is a significant area of research, particularly for anti-cancer, anti-malarial, and other therapeutic drugs .
Medicinal Chemistry
In medicinal chemistry, isoquinolin-7-amine derivatives are explored for their therapeutic potential. They are considered important components of many biologically active products due to their diverse structures. The compound’s derivatives are used in the synthesis of drugs targeting various diseases, including cancer and malaria .
Green Chemistry
Isoquinolin-7-amine is involved in green chemistry approaches for synthesizing heterocyclic compounds. These methods aim to be more environmentally friendly and sustainable, utilizing catalyst-free processes in water, which is a significant step towards eco-friendly chemical processes .
Anticancer Activity
Derivatives of isoquinolin-7-amine have been studied for their anticancer properties. The compound’s framework is present in various FDA-approved drugs and is a privileged structure in drug discovery programs due to its broad spectrum of bio-responses .
Antioxidant Properties
Research has also focused on the antioxidant properties of isoquinolin-7-amine derivatives. These properties are crucial in the development of drugs that can protect cells from oxidative stress, which is implicated in numerous diseases .
Anti-inflammatory and Antimicrobial Activities
Isoquinolin-7-amine derivatives exhibit anti-inflammatory and antimicrobial activities. These activities make them valuable in the treatment and prevention of infections and inflammatory conditions .
Cardiovascular Applications
The cardiovascular effects of isoquinolin-7-amine derivatives are another area of application. They are being studied for their potential in treating various cardiovascular diseases, leveraging their pharmacological activities .
Neuropharmacology
Lastly, isoquinolin-7-amine plays a role in neuropharmacology. Its derivatives are being investigated for their effects on the nervous system, including potential treatments for neurodegenerative diseases and as components in neuroprotective therapies .
Mechanism of Action
Isoquinolin-7-amine, also known as 7-aminoisoquinoline, is a small organic molecule belonging to the class of isoquinolines and derivatives. These compounds contain an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Now, let’s break down the requested aspects:
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can significantly affect drug efficacy and stability.
As scientific knowledge evolves, we may gain deeper insights into its role in health and disease . 🌟
Safety and Hazards
Future Directions
Isoquinoline and its derivatives have demonstrated a wide range of biological activities, attracting considerable attention for the development of new methods for efficient synthesis of isoquinoline and its derivatives . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
properties
IUPAC Name |
isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUQIQEUWFBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562696 | |
| Record name | Isoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-7-amine | |
CAS RN |
23707-37-1 | |
| Record name | Isoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key photophysical properties of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine and how do they relate to its structure?
A1: N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine (referred to as 2b in the paper) exhibits interesting photophysical properties, particularly its solvatochromism. This means its absorption and emission spectra shift depending on the solvent polarity. [] This behavior arises from the molecule's "push-pull" design, featuring an electron-donating diethylamino group and an electron-withdrawing methylsulfonylphenyl group connected via the isoquinoline core. This creates a dipole moment sensitive to the surrounding solvent environment, impacting its excited state and resulting in shifted emission wavelengths. [] The paper highlights that 2b, along with its counterpart 1a (3-(4-methoxyphenyl)-7-nitroisoquinoline) which possesses an opposite dipole moment, show particularly interesting photophysical profiles. []
Q2: Could you elaborate on potential applications of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine based on its photophysical properties?
A2: The observed solvatochromism of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine suggests its potential utility as a polarity-sensitive fluorescent probe. [] Changes in its emission wavelength depending on the surrounding environment could be used to monitor polarity variations in different systems. This could be valuable in biological imaging, where it could report on the polarity of different cellular compartments. Additionally, the strong fluorescence and large Stokes shifts observed for some of its alkynyl precursors, particularly those with a free aldehyde group (like compounds 8a-c in the paper), make them promising candidates for developing advanced functional materials. [] These could find use in applications like organic light-emitting diodes (OLEDs) or fluorescent sensors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)


![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)

